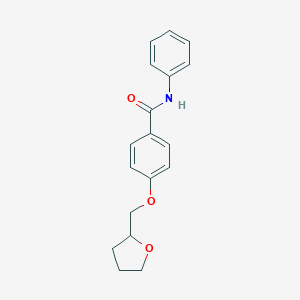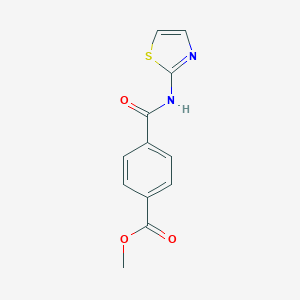![molecular formula C18H20BrNO2 B250535 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide, also known as BNOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BNOX is a derivative of N-acylarylhydroxylamines, which have been found to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation, making it a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases such as arthritis and asthma.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This compound has also been found to reduce pain by inhibiting the activity of COX-2, which is involved in the production of pain-inducing prostaglandins. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation, making it a potential therapy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. This compound has also been found to have low toxicity, making it a safe compound to work with. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic applications in various fields. Future research may also focus on the development of this compound derivatives with improved solubility and efficacy in vivo. Additionally, the potential use of this compound in combination therapy with other drugs may be explored to enhance its therapeutic effects. Overall, this compound has shown promising potential as a therapeutic compound, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide can be synthesized using a multistep process that involves the reaction of 1-bromo-2-naphthol with cyclohexylamine to form the intermediate, 2-(1-bromo-2-naphthoxy)-N-cyclohexylacetamide. This intermediate is then subjected to a series of reactions, including reduction and acylation, to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Propiedades
Fórmula molecular |
C18H20BrNO2 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c19-18-15-9-5-4-6-13(15)10-11-16(18)22-12-17(21)20-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21) |
Clave InChI |
FFNZSXVQLXOIIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
